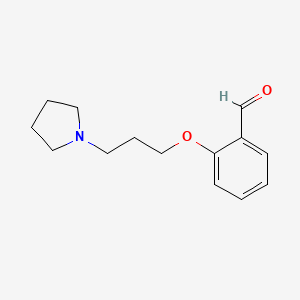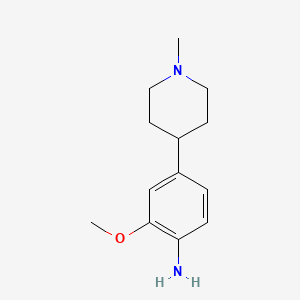
2-Methoxy-4-(1-methylpiperidin-4-yl)aniline
概要
説明
“2-Methoxy-4-(1-methylpiperidin-4-yl)aniline” is a chemical compound with the molecular formula C13H20N2O . It is an intermediate of Brigatinib, a medicine used to treat cancer that suppresses epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK) .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C13H20N2O . The InChI code for this compound is 1S/C13H20N2O2/c1-15-7-5-10(6-8-15)17-11-3-4-12(14)13(9-11)16-2/h3-4,9-10H,5-8,14H2,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 220.31100 . The compound is a liquid at room temperature . Further properties such as density, boiling point, and melting point are not available in the current resources.科学的研究の応用
Src Kinase Inhibition
- Optimization of Src Kinase Inhibitors: Boschelli et al. (2001) explored the optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. Analogues with substituted anilines, including methoxy groups, showed significant inhibition, suggesting potential applications in cancer research or therapy (Boschelli et al., 2001).
Antimicrobial Activity
- Pyrazolyl and 2H-Chromene-based Anilines: Banoji et al. (2022) reported the synthesis of pyrazolyl and 2H-chromene-based substituted anilines. Some compounds demonstrated significant antibacterial and antifungal activity, highlighting their potential use in antimicrobial applications (Banoji et al., 2022).
Catalytic Synthesis
- One-Pot Synthesis of N-Arylated Amines: Zheng and Wang (2019) described an efficient catalytic system for the one-step synthesis of N-arylated amines, demonstrating the versatility of anilines in synthetic chemistry (Zheng & Wang, 2019).
Electrochemistry and Materials Science
- Steric and Electronic Effects in Substituted Polyanilines: D'Aprano et al. (1993) investigated the electropolymerization of various substituted anilines, including methoxy anilines, for applications in materials science (D'Aprano et al., 1993).
- Electrochromic Materials: Li et al. (2017) synthesized novel electrochromic materials employing nitrotriphenylamine units and different thiophene derivatives, showcasing the use of substituted anilines in advanced material applications (Li et al., 2017).
Corrosion Inhibition
- Anticorrosive Behavior of Aromatic Epoxy Monomers: Dagdag et al. (2019) studied the effectiveness of aromatic epoxy monomers, including aniline derivatives, as corrosion inhibitors for carbon steel, indicating their industrial applications (Dagdag et al., 2019).
Photodynamic Therapy
- Fluorescent Sensor for Aluminum(III) Ions: Tian et al. (2015) synthesized and characterized a Schiff-base fluorescent sensor, demonstrating potential applications in biological imaging and photodynamic therapy (Tian et al., 2015).
作用機序
Safety and Hazards
The safety information available indicates that “2-Methoxy-4-(1-methylpiperidin-4-yl)aniline” may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
2-methoxy-4-(1-methylpiperidin-4-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-15-7-5-10(6-8-15)11-3-4-12(14)13(9-11)16-2/h3-4,9-10H,5-8,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMGYZKPMODVIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CC(=C(C=C2)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60725767 | |
| Record name | 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60725767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1124330-14-8 | |
| Record name | 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60725767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-[(10-Hydroxydecyl)oxy][1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3082335.png)
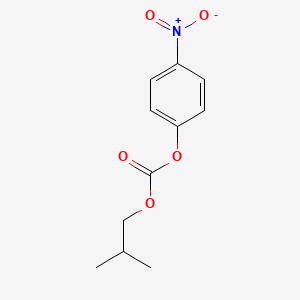
![Ethyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B3082352.png)
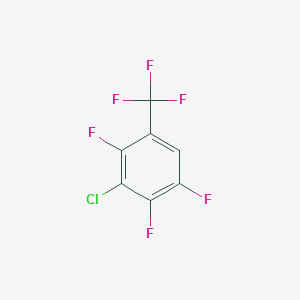
![5-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester](/img/structure/B3082364.png)


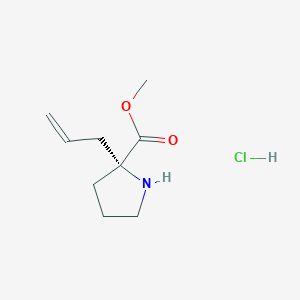
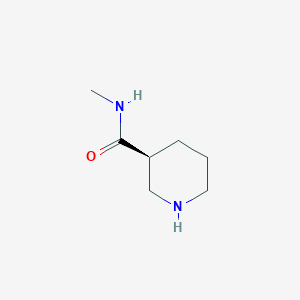
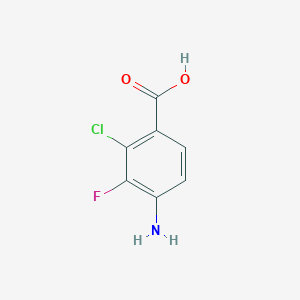
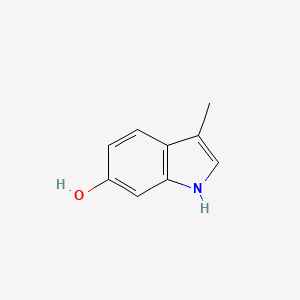

![1-Bromo-2-[chloro(difluoro)methoxy]benzene](/img/structure/B3082435.png)
